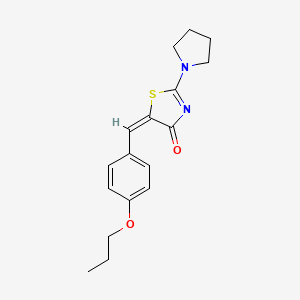

(E)-5-(4-propoxybenzylidene)-2-(pyrrolidin-1-yl)thiazol-4(5H)-one

Description

Propriétés

IUPAC Name |

(5E)-5-[(4-propoxyphenyl)methylidene]-2-pyrrolidin-1-yl-1,3-thiazol-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O2S/c1-2-11-21-14-7-5-13(6-8-14)12-15-16(20)18-17(22-15)19-9-3-4-10-19/h5-8,12H,2-4,9-11H2,1H3/b15-12+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQNXQTDTMUQRDD-NTCAYCPXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)C=C2C(=O)N=C(S2)N3CCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCOC1=CC=C(C=C1)/C=C/2\C(=O)N=C(S2)N3CCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (E)-5-(4-propoxybenzylidene)-2-(pyrrolidin-1-yl)thiazol-4(5H)-one typically involves a multi-step process:

Formation of the Thiazolone Core: The thiazolone core can be synthesized through the reaction of a thioamide with an α-haloketone under basic conditions.

Introduction of the Propoxybenzylidene Moiety: The propoxybenzylidene group is introduced via a condensation reaction between the thiazolone core and 4-propoxybenzaldehyde in the presence of a base such as sodium hydroxide.

Addition of the Pyrrolidinyl Group: The final step involves the nucleophilic substitution of the thiazolone derivative with pyrrolidine under reflux conditions.

Industrial Production Methods

Industrial production of (E)-5-(4-propoxybenzylidene)-2-(pyrrolidin-1-yl)thiazol-4(5H)-one may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.

Analyse Des Réactions Chimiques

Types of Reactions

(E)-5-(4-propoxybenzylidene)-2-(pyrrolidin-1-yl)thiazol-4(5H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the compound to its corresponding alcohol or amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidinyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.

Substitution: Various nucleophiles such as amines, thiols, or halides; reactions often require heating and the presence of a base or catalyst.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols, amines.

Substitution: Derivatives with different nucleophilic groups replacing the pyrrolidinyl moiety.

Applications De Recherche Scientifique

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Studied for its potential therapeutic effects, particularly in the development of new drugs targeting specific diseases.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mécanisme D'action

The mechanism of action of (E)-5-(4-propoxybenzylidene)-2-(pyrrolidin-1-yl)thiazol-4(5H)-one is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. These may include:

Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways and cellular processes.

Receptor Binding: It may bind to specific receptors on cell surfaces, modulating signal transduction and cellular responses.

DNA Intercalation: The compound could intercalate into DNA, disrupting replication and transcription processes.

Comparaison Avec Des Composés Similaires

(E)-5-(4-propoxybenzylidene)-2-(pyrrolidin-1-yl)thiazol-4(5H)-one can be compared with other thiazolone derivatives and related compounds:

Similar Compounds: (E)-5-(4-methoxybenzylidene)-2-(pyrrolidin-1-yl)thiazol-4(5H)-one, (E)-5-(4-ethoxybenzylidene)-2-(pyrrolidin-1-yl)thiazol-4(5H)-one.

Uniqueness: The presence of the propoxybenzylidene moiety and the pyrrolidinyl group distinguishes it from other thiazolone derivatives, potentially imparting unique chemical and biological properties.

Activité Biologique

(E)-5-(4-propoxybenzylidene)-2-(pyrrolidin-1-yl)thiazol-4(5H)-one is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant studies and data.

Chemical Structure and Properties

The compound can be described by its chemical structure, which includes a thiazole ring, a pyrrolidine moiety, and a propoxybenzylidene substituent. The molecular formula is CHNOS, with a molecular weight of approximately 298.38 g/mol.

Biological Activity Overview

Research into the biological activity of (E)-5-(4-propoxybenzylidene)-2-(pyrrolidin-1-yl)thiazol-4(5H)-one has primarily focused on its anticancer and antimicrobial properties. The following sections detail specific findings from various studies.

Anticancer Activity

Numerous studies have assessed the anticancer potential of thiazole derivatives, including the compound .

- Mechanism of Action : Thiazole derivatives often exhibit cytotoxic effects by inducing apoptosis in cancer cells. The presence of the pyrrolidine ring enhances this activity through interaction with cellular targets involved in cell proliferation and survival.

- In Vitro Studies : A study evaluating various thiazole derivatives demonstrated that compounds similar to (E)-5-(4-propoxybenzylidene)-2-(pyrrolidin-1-yl)thiazol-4(5H)-one showed significant cytotoxicity against several cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). The half-maximal inhibitory concentration (IC₅₀) values ranged from 10 to 30 µM, indicating moderate potency against these cell lines .

- Case Study : In a comparative analysis, (E)-5-(4-propoxybenzylidene)-2-(pyrrolidin-1-yl)thiazol-4(5H)-one was tested alongside established chemotherapeutics like cisplatin. Results indicated that while cisplatin exhibited higher cytotoxicity, the thiazole derivative displayed selective toxicity towards cancer cells with reduced effects on normal cells .

Antimicrobial Activity

The antimicrobial properties of thiazole derivatives have also been explored extensively.

- Broad-Spectrum Activity : Research indicates that compounds similar to (E)-5-(4-propoxybenzylidene)-2-(pyrrolidin-1-yl)thiazol-4(5H)-one possess broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. Notably, it has shown effectiveness against multidrug-resistant strains of Staphylococcus aureus .

- Minimum Inhibitory Concentration (MIC) : The MIC values for this compound against various bacterial strains were found to be in the range of 50 to 100 µg/mL, suggesting significant antimicrobial potential .

Data Summary Table

Q & A

Q. What is the standard synthetic route for (E)-5-(4-propoxybenzylidene)-2-(pyrrolidin-1-yl)thiazol-4(5H)-one?

The compound is synthesized via a condensation reaction between 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile derivatives and 4-propoxybenzaldehyde. A typical procedure involves refluxing the aldehyde (1 mmol) with the thiazole precursor (1 mmol) in 1,4-dioxane, catalyzed by piperidine (~0.5 mL), for 5 hours. The product is precipitated in acidified ice-water and purified via recrystallization from 1,4-dioxane . Modifications to aldehydes (e.g., electron-withdrawing substituents) can alter reaction kinetics and yields, as seen in analogous syntheses of related thiazolidinones .

Q. How is the structural identity of this compound confirmed?

Structural characterization employs:

- NMR spectroscopy : Key signals include δ 1.69–1.75 ppm (CH₂ groups from pyrrolidine) and δ 7.3–8.1 ppm (aromatic protons from the benzylidene moiety) .

- X-ray crystallography : Resolves the (E)-configuration of the benzylidene group and intermolecular interactions (e.g., C–H⋯O hydrogen bonds stabilizing the crystal lattice) .

- Mass spectrometry : Molecular ion peaks align with the expected molecular weight (e.g., [M+H]⁺ at m/z 385) .

Q. What in vitro assays are used to evaluate its cytotoxic activity?

Cytotoxicity is assessed using the sulforhodamine B (SRB) assay against cancer cell lines (e.g., MCF-7, HEPG-2, DLD-1). Cells are incubated with the compound (0.1–100 µM) for 48–72 hours, followed by SRB staining to quantify cell viability. Results are compared to reference agents like CHS-828, with IC₅₀ values calculated using non-linear regression . Normal fibroblast cells (e.g., WI-38) are included to assess selectivity .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the benzylidene ring) affect cytotoxicity?

Structure-activity relationship (SAR) studies reveal:

- Electron-donating groups (e.g., 4-propoxy) enhance activity against breast cancer (MCF-7) by improving membrane permeability .

- Halogen substituents (e.g., 4-chloro) increase potency in liver cancer (HEPG-2) but reduce selectivity due to heightened normal cell toxicity .

- Pyrrolidine vs. piperidine : The smaller pyrrolidine ring in this compound may improve steric compatibility with target enzymes compared to bulkier analogs .

Q. What mechanistic insights explain its antitumor activity?

Preliminary studies suggest:

- Topoisomerase inhibition : The thiazole core intercalates DNA, disrupting topoisomerase II activity, as observed in electrophoretic mobility shift assays .

- Apoptosis induction : Flow cytometry shows caspase-3/7 activation in treated HEPG-2 cells, with Annexin V staining confirming early apoptosis .

- ROS generation : Elevated reactive oxygen species (ROS) levels correlate with mitochondrial membrane depolarization, measured via JC-1 dye .

Q. How can contradictions in cytotoxicity data across cell lines be resolved?

Discrepancies (e.g., high activity in HEPG-2 vs. low activity in NUGC) may arise from:

- Cell line-specific expression of drug efflux pumps (e.g., P-gp in gastric cancer cells) .

- Metabolic stability : Liver microsomal assays indicate rapid degradation in NUGC models, reducing efficacy .

- Target heterogeneity : Proteomic profiling reveals variable expression of putative targets (e.g., tubulin isoforms) across cell lines .

Q. What strategies optimize synthetic yield and purity?

Key optimizations include:

- Catalyst screening : Replacing piperidine with morpholine improves regioselectivity in analogous syntheses .

- Solvent systems : Ethanol/water (1:3) recrystallization reduces dimerization side products compared to dioxane .

- Reaction monitoring : TLC (20% ethyl acetate/hexane) ensures complete aldehyde consumption, minimizing unreacted starting material .

Q. How can computational modeling guide further development?

- Docking studies : The compound shows high affinity for the ATP-binding pocket of EGFR (ΔG = -9.2 kcal/mol) in AutoDock Vina simulations .

- QSAR models : Hammett constants (σ) of benzylidene substituents correlate with logP and IC₅₀ values, enabling predictive design .

- MD simulations : The pyrrolidine ring exhibits stable hydrogen bonding with Asp831 in EGFR over 100-ns trajectories .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.